1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide
Description
1-[6-(Dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide is a heterocyclic compound featuring an imidazole core substituted at the 4-position with a carboxamide group and at the 1-position with a 6-(dimethylamino)pyrimidin-4-yl moiety. The N-[(3-methoxyphenyl)methyl] group further enhances its structural complexity. This compound likely targets kinase enzymes or receptors due to its pyrimidine and imidazole motifs, which are common in kinase inhibitors and bioactive molecules . Its synthesis may involve N-alkylation strategies similar to those used for structurally related benzoimidazole derivatives .
Properties
IUPAC Name |
1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-23(2)16-8-17(21-11-20-16)24-10-15(22-12-24)18(25)19-9-13-5-4-6-14(7-13)26-3/h4-8,10-12H,9H2,1-3H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDIWZUPUPVYHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2C=C(N=C2)C(=O)NCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a 1,3-dielectrophilic component with a urea derivative in the presence of potassium carbonate (K₂CO₃) under reflux conditions.
Formation of the Imidazole Ring: The imidazole ring can be synthesized through cyclization reactions involving aldehydes, amines, and isocyanides.
Coupling Reactions: The final step involves coupling the pyrimidine and imidazole rings with the methoxyphenyl group using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities
Industry: Utilized in the development of new materials, catalysts, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes or receptors involved in critical biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Insights
Core Heterocycle Differences :
- The target compound’s imidazole core offers a smaller, more rigid structure compared to the pyrimido[4,5-d]pyrimidine in 11f or the fused pyrazolo[3,4-b]pyridine in . This may enhance binding specificity to compact active sites.
- Pyrazole derivatives (e.g., ) exhibit greater conformational flexibility, which can improve interaction with diverse targets but reduce selectivity.
Substituent Effects: The 3-methoxyphenyl group in the target compound may improve blood-brain barrier penetration compared to the 4-chlorophenyl or nitro-substituted pyrazoles in . The dimethylamino group on the pyrimidine ring could enhance solubility relative to the trifluoromethyl group in 41 , though it may reduce metabolic stability.
Synthetic Considerations :
- The target compound’s synthesis likely parallels the N-alkylation methods used for benzoimidazole derivatives , where regiochemistry (e.g., 4- vs. 7-substitution) significantly affects yield and purity.
Biological Activity :
- While 11f and the target compound both incorporate pyrimidine motifs, the former’s fused diazepine-pyrimidine system suggests broader kinase inhibition, whereas the latter’s simpler structure may favor selectivity.
- The pyrazole-carboximidamides in demonstrate substituent-driven activity (e.g., methoxy groups enhance antimicrobial potency), suggesting that the target compound’s 3-methoxyphenyl group could confer similar advantages.
Research Findings and Implications
- Isomerism and Bioavailability : Structural isomerism in benzoimidazole derivatives (e.g., ) underscores the importance of regiochemistry in the target compound’s development. For instance, substituting the pyrimidine at the 1-position of imidazole may optimize binding compared to alternative positions.
- Metabolic Stability: The trifluoromethyl group in 41 improves resistance to oxidative metabolism, whereas the target compound’s dimethylamino group may increase susceptibility to demethylation, necessitating prodrug strategies.
- Kinase Targeting : Compounds like 11f highlight the role of fused heterocycles in multi-kinase inhibition, whereas the target compound’s imidazole-pyrimidine scaffold could be tailored for single-kinase targets (e.g., JAK or PI3K isoforms).
Biological Activity
1-[6-(dimethylamino)pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]-1H-imidazole-4-carboxamide, often referred to as compound 1, is a synthetic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
- Molecular Formula : C17H20N6O2
- Molecular Weight : 372.39 g/mol
- CAS Number : 1251708-73-2
Compound 1 exhibits biological activity primarily through its interaction with various protein kinases and its ability to induce apoptosis in cancer cells. The compound's structure allows it to inhibit key pathways involved in cell proliferation and survival.
In Vitro Studies
Several studies have assessed the cytotoxic effects of compound 1 against various cancer cell lines:
- Cytotoxicity Assays :
- Compound 1 was tested against multiple cancer cell lines, including HeLa (cervical), HepG2 (liver), and MCF-7 (breast) cells.
- The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, revealing significant cytotoxic effects.
Apoptosis Induction
Research indicates that compound 1 triggers apoptosis in cancer cells. Flow cytometry analysis showed an increase in early and late apoptotic cells after treatment with compound 1.
Study on HepG2 Cells
In a study focusing on HepG2 cells, treatment with compound 1 resulted in:
- Cell Cycle Arrest : A significant increase in the G1 phase population from 52.39% to 72.13%, indicating G1 phase arrest.
- Apoptotic Induction : Flow cytometry revealed a rise in the proportion of apoptotic cells, suggesting that compound 1 activates apoptotic signaling pathways.
Protein Kinase Inhibition
Compound 1 has been shown to inhibit several key protein kinases associated with cancer progression:
These findings suggest that compound 1 may serve as a lead compound for developing targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
